molecular formula C6H3N5O2S2 B2450343 2$l^{4},1,3-Benzothiadiazole-4-sulfonyl azide CAS No. 1152876-20-4

2$l^{4},1,3-Benzothiadiazole-4-sulfonyl azide

Cat. No.: B2450343
CAS No.: 1152876-20-4
M. Wt: 241.24
InChI Key: KNQNADSWXHJJRT-UHFFFAOYSA-N
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Description

2$l^{4},1,3-Benzothiadiazole-4-sulfonyl azide is a useful research compound. Its molecular formula is C6H3N5O2S2 and its molecular weight is 241.24. The purity is usually 95%.
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Properties

IUPAC Name

N-diazo-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N5O2S2/c7-10-11-15(12,13)5-3-1-2-4-6(5)9-14-8-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQNADSWXHJJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2$l^{4},1,3-Benzothiadiazole-4-sulfonyl azide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzothiadiazole core, which is known for its ability to interact with various biological targets. The presence of the sulfonyl azide functional group enhances its reactivity and potential for biological applications.

Antimicrobial Activity

Research indicates that derivatives of benzothiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the 1,3-thiadiazole moiety have shown promising activity against various bacterial strains. A study highlighted that certain derivatives demonstrated inhibition rates between 58% and 66% against Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL, comparable to standard antifungal agents like fluconazole .

Table 1: Antimicrobial Activity of Benzothiadiazole Derivatives

CompoundTarget OrganismsInhibition (%)MIC (μg/mL)
8dA. niger5832
8eC. albicans6642
FluconazoleA. niger, C. albicans-24-26

Anti-inflammatory Effects

Benzothiadiazole derivatives have been explored for their anti-inflammatory properties. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases. The mechanism often involves the modulation of signaling pathways associated with inflammation .

Anticancer Potential

Emerging research indicates that benzothiadiazole derivatives may possess anticancer properties. For example, certain compounds have been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a dual role in both inhibiting tumor growth and promoting cell death in malignant cells .

Case Studies

  • Study on Antibacterial Activity :
    A recent investigation assessed the antibacterial efficacy of a series of benzothiadiazole derivatives against Staphylococcus aureus. The results indicated that some compounds exhibited comparable activity to standard antibiotics like chloramphenicol and ampicillin, particularly when modified with nitro groups .
  • Anti-inflammatory Research :
    In another study, a specific derivative was tested for its ability to reduce inflammation in animal models of arthritis. The results demonstrated a significant decrease in joint swelling and pain scores compared to control groups, highlighting its therapeutic potential .
  • Anticancer Activity :
    A study focused on the cytotoxic effects of benzothiadiazole derivatives on breast cancer cell lines. The findings revealed that certain compounds could reduce cell viability significantly, with IC50 values indicating potent activity against these cancer cells .

Scientific Research Applications

Fluorescent Sensors

The compound is utilized in the development of fluorescent sensors for detecting various analytes. The unique photophysical properties of 2,1,3-benzothiadiazoles facilitate their use as chromogenic and fluorogenic devices. These devices can detect anionic, cationic, and neutral analytes, making them valuable in environmental monitoring and biomedical applications.

Table 1: Applications of 2,1,3-Benzothiadiazole-4-sulfonyl azide in Fluorescent Sensors

Application AreaTarget AnalytesDetection Method
Environmental MonitoringHeavy metals, pH levelsFluorescence spectroscopy
Biomedical DiagnosticsBiomarkers for diseasesOptical imaging
Food SafetyContaminantsSensing devices

Phototheranostics

In the field of phototheranostics , 2,1,3-benzothiadiazole-4-sulfonyl azide has shown potential as a photoresponsive agent. Its ability to generate reactive species upon light exposure allows for targeted therapy in cancer treatment. This property can be harnessed to develop systems that combine diagnostic imaging with therapeutic action.

Case Study: Phototheranostic Applications
A study demonstrated that derivatives of benzothiadiazole can be used in photothermal therapy. When exposed to near-infrared light, these compounds induced localized heating in tumor cells, leading to cell death while sparing surrounding healthy tissue. This dual functionality enhances treatment efficacy and minimizes side effects.

In medicinal chemistry, the compound is being explored for its potential as an anticancer agent. Research indicates that derivatives of benzothiadiazole exhibit significant enzyme inhibition against carbonic anhydrase IX (CA IX), which is overexpressed in various cancers.

Case Study: Anticancer Activity
A recent study evaluated several benzothiadiazole derivatives for their inhibitory effects on CA IX. Compounds demonstrated IC50 values in the nanomolar range, indicating potent activity. Additionally, some derivatives induced apoptosis in cancer cell lines, highlighting their therapeutic potential.

Preparation Methods

Sulfonation of 1,3-Benzothiadiazole

The foundational step involves introducing a sulfonyl group at the 4-position of the 1,3-benzothiadiazole core. Chlorosulfonic acid (ClSO₃H) is typically employed under controlled conditions. Reaction at 0–5°C in dichloromethane (DCM) generates 2λ⁴,1,3-benzothiadiazole-4-sulfonyl chloride as an intermediate. Excess chlorosulfonic acid is quenched with ice-water, and the sulfonyl chloride is extracted into DCM.

Azide Substitution

The sulfonyl chloride intermediate undergoes nucleophilic displacement with sodium azide (NaN₃) in a biphasic solvent system. A mixture of water and tetrahydrofuran (THF) (1:2 v/v) at 0°C for 4–6 hours yields the target sulfonyl azide. Critical parameters include:

  • NaN₃ stoichiometry : A 2.5-fold molar excess ensures complete conversion.
  • Temperature control : Exothermic reactions necessitate cooling to prevent decomposition.
  • Workup : Sequential washes with brine and saturated NaHCO₃ remove residual acids and byproducts.

Typical Yield : 65–72% after column chromatography (hexane/ethyl acetate 4:1).

Diazo Transfer to Sulfonamide Precursors

Synthesis of 2λ⁴,1,3-Benzothiadiazole-4-sulfonamide

The sulfonamide precursor is prepared by reacting 2λ⁴,1,3-benzothiadiazole-4-sulfonyl chloride with aqueous ammonia (NH₃) at −10°C. Ammonium chloride (NH₄Cl) is added to buffer the solution, yielding a crystalline sulfonamide.

Imidazole-1-sulfonyl Azide-Mediated Diazo Transfer

Imidazole-1-sulfonyl azide hydrogen sulfate (ISAH), a stable diazo-transfer reagent, converts sulfonamides to sulfonyl azides. Optimized conditions include:

  • Solvent : Acetonitrile (MeCN) or ethyl acetate (EtOAc).
  • Base : Sodium bicarbonate (NaHCO₃) to neutralize H₂SO₄ byproducts.
  • Molar ratio : 1.2 equivalents ISAH per sulfonamide.

Reaction at 25°C for 12 hours achieves 78–85% conversion. ISAH’s stability and reduced explosivity compared to traditional reagents (e.g., triflyl azide) make this method preferable for lab-scale synthesis.

Continuous Flow Synthesis

In Situ Generation of Sulfonyl Azides

Adapting flow chemistry principles, triflic anhydride (Tf₂O) and NaN₃ react in a biphasic (DCM/H₂O) continuous flow system to generate reactive sulfonyl azides. For 2λ⁴,1,3-benzothiadiazole-4-sulfonyl azide:

  • Reactor setup : Two feed streams—Tf₂O in DCM and NaN₃ in H₂O—merge at a T-junction.
  • Residence time : 1 hour at 10°C ensures complete reaction.
  • Quenching : In-line separation and NaHCO₃ wash neutralize residual acids.

Advantages :

  • Avoids isolation of hazardous intermediates.
  • Scalable to multigram quantities (5–10 g/hr).

Telescoped Diazo Transfer

A two-stage continuous process couples sulfonamide synthesis and diazo transfer:

  • Stage 1 : Sulfonamide formation in a packed-bed reactor with immobilized ammonia.
  • Stage 2 : Diazo transfer using ISAH in EtOAc at 30°C.

This method achieves 68% overall yield with 99% purity by HPLC.

Optimization Studies

Solvent Effects on Azidation

Comparative studies reveal solvent polarity critically impacts reaction efficiency:

Solvent Dielectric Constant (ε) Yield (%)
THF 7.6 65
DCM 8.9 71
EtOAc 6.0 82

EtOAc’s moderate polarity balances solubility and reaction kinetics, minimizing side reactions.

Temperature and Stability

2λ⁴,1,3-Benzothiadiazole-4-sulfonyl azide decomposes above 40°C, releasing nitrogen gas. Storage at −20°C in EtOAc preserves integrity for >6 months.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,1,3-Benzothiadiazole-4-sulfonyl azide in laboratory settings?

  • Methodological Answer : Follow strict safety guidelines outlined in chemical safety data sheets (SDS), including the use of personal protective equipment (PPE), fume hoods, and emergency response procedures. TCI America’s SDS specifies handling under inert atmospheres to avoid decomposition and mandates storage at 2–8°C in tightly sealed containers . Immediate neutralization of spills with appropriate absorbents (e.g., silica gel) is critical. Researchers must also pass safety examinations (e.g., 100% score on lab safety tests) before handling reactive azides .

Q. How can researchers characterize the stability and decomposition pathways of this compound under varying experimental conditions?

  • Methodological Answer : Stability studies should employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor thermal decomposition. Spectroscopic techniques (e.g., FTIR, NMR) can track structural changes. TCI America’s data indicates sensitivity to moisture and light, necessitating stability testing under controlled humidity and temperature . For kinetic analysis, use Arrhenius plots to predict shelf-life under storage conditions.

Q. What synthetic routes are commonly used to prepare 2,1,3-Benzothiadiazole-4-sulfonyl azide?

  • Methodological Answer : Synthesis typically involves sulfonylation of benzothiadiazole derivatives followed by azide substitution. Azo coupling reactions (e.g., diazonium salt intermediates) are critical, as seen in analogous sulfonyl azide syntheses . Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) are standard .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning (ML) models analyze experimental datasets to identify optimal parameters (e.g., solvent, temperature). ICReDD’s approach integrates computational reaction path searches with experimental validation, reducing trial-and-error cycles . Tools like COMSOL Multiphysics enable multiphysics simulations to model reaction kinetics and mass transfer .

Q. What strategies resolve contradictions in spectroscopic data for sulfonyl azide derivatives?

  • Methodological Answer : Cross-validate data using complementary techniques:

  • X-ray crystallography for definitive structural confirmation.
  • 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals in complex spectra.
  • High-pressure liquid chromatography (HPLC) to check purity and isolate isomers.
    Discrepancies may arise from solvent effects or tautomerism; factorial design experiments (e.g., varying pH, temperature) can isolate contributing factors .

Q. How does the sulfonyl azide group influence reactivity in click chemistry or photolytic applications?

  • Methodological Answer : The sulfonyl azide moiety undergoes Staudinger reactions or Huisgen cycloadditions under mild conditions. Photolysis studies (e.g., UV-Vis spectroscopy) reveal nitroso intermediate formation, critical for photoaffinity labeling. Computational studies (e.g., TD-DFT) model excited-state behavior to predict photolytic efficiency .

Q. What advanced techniques validate the ecological impact of this compound in environmental chemistry studies?

  • Methodological Answer : Use OECD guidelines for ecotoxicity testing:

  • Daphnia magna acute toxicity assays (48-hour EC50_{50}).
  • Algal growth inhibition tests (72-hour IC50_{50}).
  • QSAR models predict biodegradability and bioaccumulation potential. TCI America’s SDS provides baseline ecotoxicological data for risk assessment .

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